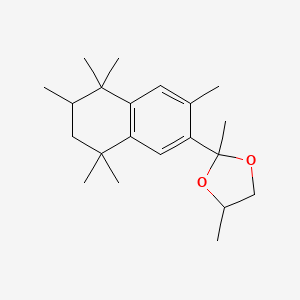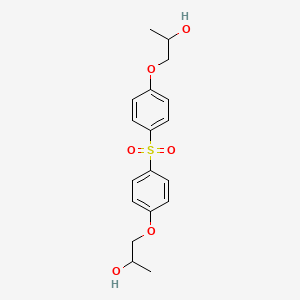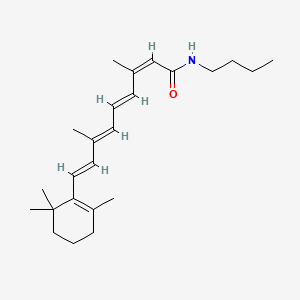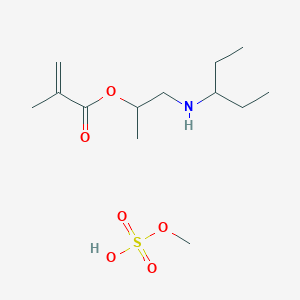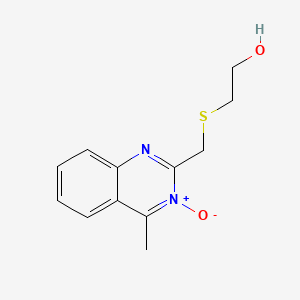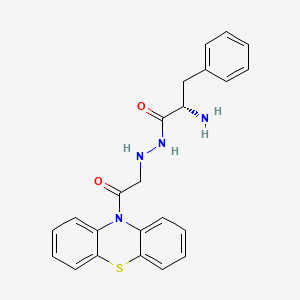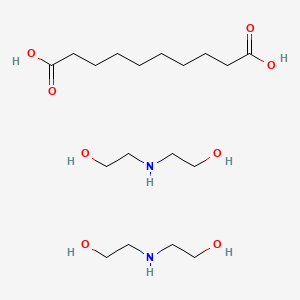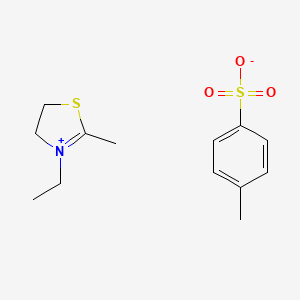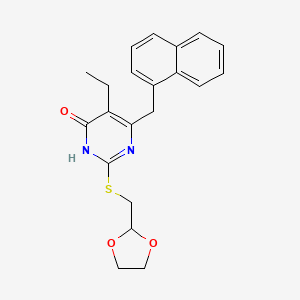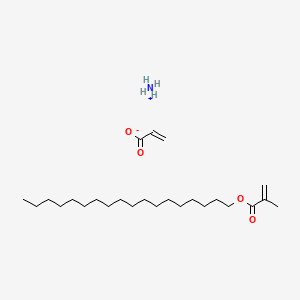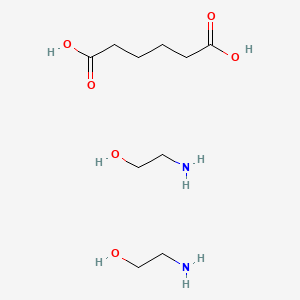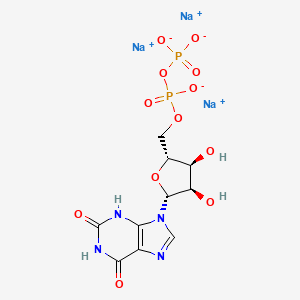
Xanthosine 5'-(trihydrogen diphosphate), trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthosine 5’-(trihydrogen diphosphate), trisodium salt: is a nucleotide derivative that plays a significant role in various biochemical processes. It is a compound with the molecular formula C10H11N4Na3O12P2 and a molecular weight of 510.13 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt typically involves the phosphorylation of xanthosine. One common method is the reaction of xanthosine with phosphorus oxychloride (POCl3) in the presence of a base, followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving enzyme kinetics and nucleotide interactions .
Biology: In biological research, this compound is used to study nucleotide metabolism and its role in cellular processes. It is also utilized in experiments involving nucleic acid synthesis and repair .
Medicine: In the medical field, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is investigated for its potential therapeutic applications, including its role in antiviral and anticancer treatments .
Industry: Industrially, this compound is used in the production of nucleotide-based products and as a research tool in various biochemical assays .
Mecanismo De Acción
The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .
Comparación Con Compuestos Similares
- Xanthosine 5’-monophosphate (XMP)
- Xanthosine 5’-triphosphate (XTP)
- Inosine 5’-monophosphate (IMP)
- Guanosine 5’-monophosphate (GMP)
Uniqueness: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its specific phosphate group configuration, which allows it to participate in distinct biochemical reactions compared to its monophosphate and triphosphate counterparts. Its trisodium salt form also enhances its solubility and stability in aqueous solutions, making it particularly useful in various experimental setups .
Propiedades
Número CAS |
84215-50-9 |
|---|---|
Fórmula molecular |
C10H11N4Na3O12P2 |
Peso molecular |
510.13 g/mol |
Nombre IUPAC |
trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
Clave InChI |
YOOFNMTZQIXWCP-CYCLDIHTSA-K |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


